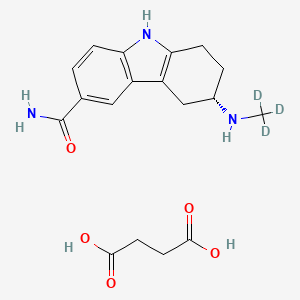

ent-Frovatriptan-d3 (succinate)

Description

Significance of Stable Isotope-Labeled Compounds in Drug Discovery and Development

Stable isotope-labeled compounds, which utilize non-radioactive isotopes, are of paramount importance in modern drug discovery and development. metsol.com Their application spans the entire lifecycle of a drug, from early discovery phases to clinical trials. simsonpharma.com One of the key applications is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. chemicalsknowledgehub.com By introducing a stable isotope into a drug candidate, researchers can track its journey through a biological system, elucidating how it is absorbed, where it distributes in the body, how it is metabolized into other substances, and how it is ultimately eliminated. simsonpharma.comchemicalsknowledgehub.com This information is critical for understanding a drug's efficacy and safety profile. simsonpharma.com

Furthermore, stable isotope-labeled compounds are extensively used as internal standards in quantitative bioanalysis, particularly in conjunction with mass spectrometry. thalesnano.comclearsynth.com This technique allows for the precise and accurate measurement of drug concentrations in biological samples like blood or plasma, which is essential for pharmacokinetic and pharmacodynamic studies. clearsynth.comnih.gov The use of a stable isotope-labeled version of the analyte as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more reliable data. kcasbio.comaptochem.com

Overview of Deuterium (B1214612) Substitution in Chemical and Biological Research

Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant attention in chemical and biological research. The substitution of hydrogen with deuterium, a process known as deuteration, is a subtle structural modification that can have profound effects on a molecule's properties. nih.gov While chemically similar to hydrogen, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. chem-station.com

This phenomenon has been exploited in various research areas. In mechanistic studies, deuterium labeling helps to elucidate the steps of a chemical reaction. thalesnano.comchem-station.com In spectroscopy, deuterated compounds are used as solvents or internal standards in Nuclear Magnetic Resonance (NMR) to provide clearer structural information. thalesnano.com In biological research, deuterium has been used as a tracer to study metabolic pathways and the growth of organisms. osti.gov

Rationale for Deuterium Labeling in Pharmacological and Metabolic Investigations

The primary rationale for employing deuterium labeling in pharmacological and metabolic investigations stems from the kinetic isotope effect. chem-station.com Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the breaking of C-H bonds. nih.govresearchgate.net By strategically replacing hydrogen atoms at metabolically vulnerable sites in a drug molecule with deuterium, the rate of metabolism can be slowed down. nih.govresearchgate.net

This "deuterium switch" can lead to several potential advantages:

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life, meaning the drug stays in the body for a longer period. This could potentially lead to less frequent dosing. nih.govnih.govmedchemexpress.com

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By altering the metabolic pathway, deuterium substitution can decrease the production of such harmful metabolites, potentially improving the drug's safety profile. nih.govnih.gov

Deuterated compounds also serve as ideal internal standards for quantitative analysis in pharmacokinetic studies. nih.govaptochem.com Because they are chemically identical to the drug being studied, they exhibit similar behavior during sample processing and analysis, leading to highly accurate measurements of drug concentrations. kcasbio.com

Contextual Role of ent-Frovatriptan-d3 (succinate) as a Deuterated Analog

ent-Frovatriptan-d3 (succinate) is the deuterated analog of ent-Frovatriptan succinate (B1194679). medchemexpress.commedchemexpress.com Frovatriptan (B193164) is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches. nih.govpatsnap.comnih.gov It works by constricting blood vessels in the brain and inhibiting the release of certain inflammatory substances. patsnap.com

The metabolism of frovatriptan is primarily carried out by the cytochrome P450 1A2 (CYP1A2) enzyme. drugbank.comnih.govfda.gov This process involves the formation of several metabolites, including desmethyl frovatriptan. drugbank.comfda.govfda.report

In this context, ent-Frovatriptan-d3 (succinate) serves as a valuable tool for research. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This labeling makes it an ideal internal standard for use in mass spectrometry-based bioanalytical methods to accurately quantify frovatriptan levels in biological samples during pharmacokinetic studies. clearsynth.comaptochem.com The use of a deuterated internal standard is considered the gold standard for such analyses due to its ability to mimic the analyte's behavior, thereby ensuring the reliability of the data. nih.govkcasbio.com

Data Tables

Table 1: Key Properties of Frovatriptan

| Property | Value |

| Mechanism of Action | Selective 5-HT1B/1D receptor agonist |

| Primary Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) |

| Elimination Half-Life | Approximately 26 hours |

| Bioavailability | 22% - 30% |

Data sourced from multiple references. nih.govnih.gov

Table 2: Applications of Deuterated Compounds in Pharmaceutical Research

| Application | Description |

| Pharmacokinetic Studies | To investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. |

| Bioanalytical Internal Standards | To ensure accurate quantification of drug levels in biological matrices using mass spectrometry. |

| Mechanistic Studies | To elucidate the pathways of drug metabolism and identify potential drug-drug interactions. |

| Improving Drug Properties | To potentially enhance metabolic stability, increase half-life, and reduce the formation of toxic metabolites. |

This table provides a general overview based on information from various sources. thalesnano.comclearsynth.comnih.govacs.org

Properties

Molecular Formula |

C18H23N3O5 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

butanedioic acid;(6S)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |

InChI |

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1/i1D3; |

InChI Key |

WHTHWNUUXINXHN-SSUNAKLMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Ent Frovatriptan D3 Succinate

Strategies for Deuterium (B1214612) Incorporation into Frovatriptan (B193164) Derivatives

The introduction of deuterium into a molecule like frovatriptan can be achieved through various synthetic methods. The choice of strategy often depends on the desired location of the deuterium atoms, the availability of starting materials, and the efficiency of the isotopic labeling.

Deuterated Building Blocks: One of the most direct methods is to use a deuterated precursor in the synthetic pathway. nih.gov For ent-Frovatriptan-d3, where the three deuterium atoms are typically on the N-methyl group, a common strategy involves the use of a trideuteromethylating agent, such as iodomethane-d3 or methyl-d3 tosylate. This agent is used to alkylate the precursor amine, (S)-(-)-6-carboxamido-3-amino-1,2,3,4-tetrahydrocarbazole.

Reductive Amination with Deuterated Reagents: An alternative to direct alkylation is reductive amination. The precursor amine can be reacted with formaldehyde in the presence of a deuterated reducing agent like sodium cyanoborodeuteride (NaBD3CN) or sodium triacetoxyborodeuteride (NaB(OAc)3D). However, for a -d3 label on the methyl group, reductive amination of the primary amine precursor with formaldehyde-d2 and a deuteride source would be required, which can be a more complex multi-step process to achieve high isotopic purity.

Hydrogen Isotope Exchange (HIE): Late-stage C-H activation and hydrogen isotope exchange (HIE) are powerful techniques for incorporating deuterium into complex molecules. researchgate.net These methods often employ transition-metal catalysts (e.g., palladium, iridium) to facilitate the exchange of C-H bonds with deuterium from a source like deuterium gas (D2) or heavy water (D2O). researchgate.netassumption.edu While highly effective for aromatic or specific aliphatic positions, this method may be less selective for introducing a specific CD3 group without affecting other parts of the molecule unless a suitable directing group is present.

The selection of the most appropriate strategy is critical for achieving high isotopic enrichment at the desired molecular position, which is essential for the compound's function as a reliable internal standard.

Chemical Synthesis Routes for ent-Frovatriptan-d3 (succinate)

A plausible synthetic pathway is outlined below:

Preparation of the Chiral Precursor: The synthesis begins with the preparation of the key intermediate, (S)-(-)-3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole. This is the enantiomer of the precursor used for the standard R-(+)-frovatriptan. Achieving high enantiomeric purity at this stage is critical and is typically accomplished through chiral resolution or asymmetric synthesis.

Deuteromethylation: The chiral amine precursor is then N-methylated using a deuterated reagent. The most common method is alkylation with iodomethane-d3 (CD3I) in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) and a suitable solvent like acetonitrile (B52724) or DMF. This reaction directly introduces the trideuteromethyl group onto the secondary amine.

(S)-3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole + CD3I → ent-Frovatriptan-d3 (free base)

Purification: The resulting deuterated free base, ent-Frovatriptan-d3, is purified to remove unreacted starting materials, reagents, and any byproducts. Chromatographic techniques such as column chromatography are typically employed.

Succinate (B1194679) Salt Formation: The purified ent-Frovatriptan-d3 free base is dissolved in a suitable solvent system, such as methanol (B129727) and water. google.com A stoichiometric amount of succinic acid is added to the solution. The mixture is heated to ensure complete dissolution and then cooled to allow for the crystallization of ent-Frovatriptan-d3 (succinate). The salt is then isolated by filtration, washed, and dried. google.com

| Step | Reactants | Key Reagent | Product |

| 1 | Chiral starting materials | Chiral catalyst or resolving agent | (S)-(-)-3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole |

| 2 | Chiral amine precursor | Iodomethane-d3 (CD3I) | ent-Frovatriptan-d3 (free base) |

| 3 | Crude free base | N/A (Chromatography) | Purified ent-Frovatriptan-d3 (free base) |

| 4 | Purified free base | Succinic Acid | ent-Frovatriptan-d3 (succinate) |

Optimization of Deuterium Enrichment and Isotopic Purity

Achieving high deuterium enrichment and isotopic purity is paramount for a deuterated standard to be effective. rsc.org The goal is to maximize the percentage of molecules containing the desired number of deuterium atoms (in this case, three) while minimizing the presence of isotopologues with fewer (d0, d1, d2) or more deuterium atoms. nih.govnih.gov

High-Purity Reagents: The isotopic purity of the final product is directly dependent on the purity of the deuterated reagent. For the synthesis of ent-Frovatriptan-d3, using iodomethane-d3 with an isotopic enrichment of >99% is essential.

Reaction Conditions: The reaction conditions must be carefully controlled to prevent H/D scrambling. This involves using anhydrous solvents and reagents to avoid any exchange of deuterium atoms with protons from water or other protic sources. The reaction temperature and time are also optimized to ensure complete conversion without promoting side reactions that could compromise isotopic purity.

Analytical Characterization of Deuterated Analogs for Research Purity and Identity

A comprehensive analytical characterization is required to confirm the identity, chemical purity, enantiomeric purity, and isotopic enrichment of ent-Frovatriptan-d3 (succinate).

Mass Spectrometry (MS): This is the primary technique for confirming the mass of the molecule and its isotopic distribution. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z), confirming the incorporation of three deuterium atoms. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used to establish the specific fragmentation patterns. For instance, a known LC-MS/MS method monitored the transition of m/z 247.13 → 168.09 for frovatriptan-d3, which is distinct from the transition of the unlabeled compound (m/z 244.14 → 213.1). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule. In the case of ent-Frovatriptan-d3, the signal corresponding to the N-methyl protons would be absent or significantly diminished in the ¹H spectrum, confirming the location of the deuterium label. ²H (Deuterium) NMR can be used to directly observe the deuterium signal, further confirming the site of incorporation. ¹³C NMR provides information about the carbon skeleton of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound by separating it from any impurities. google.com To confirm the enantiomeric purity (verifying it is the 'ent-' or S-enantiomer), a chiral HPLC method is employed. This is crucial to ensure that the correct stereoisomer has been synthesized. google.com

The combination of these analytical techniques provides a complete profile of the synthesized ent-Frovatriptan-d3 (succinate), ensuring its suitability for use as a high-quality internal standard in research and clinical applications.

| Analytical Technique | Parameter Measured | Typical Findings for ent-Frovatriptan-d3 (succinate) |

| LC-MS/MS | Mass-to-charge ratio (m/z) and fragmentation | Parent ion at m/z ~247, confirming d3 incorporation. nih.gov |

| HRMS | Exact mass and isotopic distribution | High-resolution mass confirms the molecular formula C14H14D3N3O. Analysis of isotopologue peaks determines isotopic purity. nih.gov |

| ¹H NMR | Chemical structure and proton environment | Absence or significant reduction of the N-methyl proton signal. |

| Chiral HPLC | Enantiomeric purity | High percentage of the (S)-enantiomer relative to the (R)-enantiomer. google.com |

| Standard HPLC | Chemical purity | High purity level (e.g., >99%) by separating from synthesis-related impurities. google.com |

Advanced Analytical and Bioanalytical Applications of Ent Frovatriptan D3 Succinate

Role as an Internal Standard in Quantitative Bioanalysis

Deuterium-labeled compounds, such as ent-Frovatriptan-d3 (succinate), are crucial in quantitative bioanalysis, serving as internal standards to ensure the accuracy and precision of analytical methods. veeprho.commedchemexpress.com The incorporation of stable heavy isotopes like deuterium (B1214612) into a drug molecule allows it to be used as a tracer, which is particularly valuable during the drug development process for quantitation. medchemexpress.com This stable isotope-labeled analog of frovatriptan (B193164) improves the reliability of mass spectrometry and liquid chromatography techniques, enabling precise measurement of frovatriptan concentrations in biological samples like blood and plasma. veeprho.comnih.gov

Mass Spectrometry (MS) Applications in Drug Quantification

Mass spectrometry is a powerful analytical technique used for the quantification of drugs and their metabolites in biological matrices. In conjunction with separation techniques like liquid chromatography, it offers high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly effective method for quantifying drug concentrations in biological fluids. nih.govnih.gov This technique is recommended by several guidelines for therapeutic drug monitoring due to its high sensitivity and accuracy. nih.gov In the analysis of frovatriptan, a validated LC-MS/MS method is employed to determine its concentration in whole blood. nih.gov For sample preparation, a common procedure involves protein precipitation, where a precipitant containing the internal standard, frovatriptan-d3, is added to the blood sample. nih.gov Chromatographic separation is then achieved using a suitable column, such as an ACE-C8 column. nih.gov

While LC-MS/MS is more commonly cited for frovatriptan analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for quantitative analysis. labce.com Similar to LC-MS/MS, GC-MS results are quantitative and can be reported as a specific concentration or as a positive or negative result based on a predetermined cutoff. labce.com The fundamental principles of using an internal standard to correct for variability in sample preparation and instrument response apply to both GC-MS and LC-MS/MS.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for quantifying compounds in complex mixtures. proteomics.com.au It involves selecting a specific precursor ion and then monitoring a specific product ion after fragmentation. labce.comproteomics.com.au This transition from the precursor (parent) ion to the product (daughter) ion is unique to the analyte of interest. labce.com

In the analysis of frovatriptan using LC-MS/MS, specific MRM transitions are monitored. For frovatriptan, the transition monitored is m/z 244.14 → 213.1. nih.gov For the internal standard, frovatriptan-d3, the monitored transition is m/z 247.13 → 168.09. nih.gov This high degree of specificity allows for accurate quantification even in the presence of other substances in the biological matrix. proteomics.com.au

Table 1: MRM Transitions for Frovatriptan and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Frovatriptan | 244.14 | 213.1 |

| Frovatriptan-d3 | 247.13 | 168.09 |

| Data sourced from a pharmacokinetic study of frovatriptan succinate (B1194679). nih.gov |

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods are critical to ensure the reliability and reproducibility of drug quantification in biological samples. researchgate.netnih.gov These methods must be robust and meet regulatory requirements. researchgate.net

A key aspect of method validation is the assessment of precision and accuracy. researchgate.net Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. mdpi.com In a validated LC-MS/MS method for frovatriptan, the inter-assay precision of quality control samples was found to be between 3.00% and 5.74%. nih.gov The inter-assay accuracy for the same method varied between 95.9% and 109.19%. nih.gov These values demonstrate the reliability of the method for quantifying frovatriptan in biological samples. The method was shown to be linear over a concentration range of 0.0800 to 32.0 ng/mL. nih.gov

Table 2: Precision and Accuracy Data for Frovatriptan Quantification

| Parameter | Value Range |

| Inter-assay Precision (% CV) | 3.00% - 5.74% |

| Inter-assay Accuracy (%) | 95.9% - 109.19% |

| Data from a study on the pharmacokinetics of frovatriptan succinate. nih.gov |

Evaluation of Matrix Effects and Ionization Phenomena

In bioanalytical method development, particularly with mass spectrometry, matrix effects and ionization phenomena are significant hurdles. Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard like ent-Frovatriptan-d3 (succinate) is the most effective strategy to compensate for these effects. Since the deuterated standard has nearly identical physicochemical properties to frovatriptan, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, ensuring the accuracy and reliability of the analytical data.

Application in High-Throughput Bioanalytical Platforms

High-throughput bioanalytical platforms are essential in drug discovery and development for analyzing a large number of samples efficiently. These platforms often employ rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. In this context, ent-Frovatriptan-d3 (succinate) is indispensable. Its use as an internal standard allows for shorter chromatographic run times without compromising data quality. The ability to correct for variability in extraction, injection volume, and matrix effects is critical in high-throughput environments where speed and robustness are paramount.

Chromatographic Separation Techniques for Frovatriptan and its Metabolites

The separation and quantification of frovatriptan and its metabolites from biological fluids and pharmaceutical formulations rely heavily on advanced chromatographic techniques.

Reverse Phase High Performance Liquid Chromatography (RP-HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of frovatriptan. Several RP-HPLC methods have been developed and validated for the estimation of frovatriptan in bulk drugs and tablet dosage forms. researchgate.netscholarsresearchlibrary.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and organic solvents such as acetonitrile (B52724) and methanol (B129727). researchgate.netscholarsresearchlibrary.com Detection is commonly performed using a UV detector at wavelengths around 242 nm or 245 nm. scholarsresearchlibrary.comtsijournals.com The retention time for frovatriptan in these methods is generally short, often around 3 to 4 minutes, allowing for rapid analysis. researchgate.netresearchgate.net

Interactive Table: RP-HPLC Methods for Frovatriptan Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| XTerra RP-C18 (250x4.6 mm, 5µm) | 0.02M Potassium Dihydrogen Phosphate (pH 3.2), Methanol, Acetonitrile | 0.8 | 242 | 3.066 | researchgate.netscholarsresearchlibrary.com |

| Kromosil C18 (250 x 4.6mm, 5 µm) | 1% Acetonitrile:Methanol (80:20 v/v) | 1.0 | 230 | Not Specified | researchgate.net |

| Chiral-CBH (100 x 4.0 mm, 5μ) | 10 mM potassium dihydrogen orthophosphate buffer and methanol (92:8 v/v) | 0.6 | 245 | Not Specified | tsijournals.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. A stability-indicating RP-UPLC method has been developed for the estimation of frovatriptan in tablet dosage forms. researchgate.net This method utilizes a sub-2 µm particle column (Acquity UPLC BEH C-18, 100 × 2.1 mm, 1.7 μm) and a mobile phase of 0.1% trifluoroacetic acid buffer with a mixture of methanol and acetonitrile. researchgate.net The shorter run times and improved efficiency of UPLC make it a powerful tool in pharmaceutical analysis and metabolomics studies, where it can aid in the detection of a wide range of metabolites. nih.gov

Interactive Table: UPLC Method for Frovatriptan Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Total Run Time (min) | Reference |

| Acquity UPLC BEH C-18 (100 x 2.1 mm, 1.7 µm) | 0.1% Trifluroacetic acid buffer, Methanol, Acetonitrile (50:50) | 0.2 | 244 | 3 | researchgate.net |

Utilization in Therapeutic Drug Monitoring (TDM) Research Methodologies

Therapeutic Drug Monitoring (TDM) is the clinical practice of measuring drug concentrations in blood to optimize dosage regimens for individual patients. nih.gov The goal is to maintain a constant drug concentration, thereby maximizing therapeutic efficacy while minimizing toxicity. researchgate.net For drugs with a narrow therapeutic index or a high degree of inter-individual pharmacokinetic variability, TDM is particularly valuable. researchgate.net

While routine TDM for frovatriptan is not standard clinical practice, research methodologies employing TDM principles are crucial for understanding its pharmacokinetic and pharmacodynamic properties. frontiersin.orgnih.gov These research studies often involve the collection of serial blood samples from subjects to determine pharmacokinetic parameters. In such studies, a robust and accurate bioanalytical method is essential, and the use of ent-Frovatriptan-d3 (succinate) as an internal standard is critical for generating reliable data. This data helps in elucidating the exposure-response relationship and can inform dosing recommendations in specific patient populations. The development of innovative analytical methods, including those suitable for point-of-care testing, is an active area of TDM research. frontiersin.org

Pharmacokinetic and Drug Metabolism Research Using Ent Frovatriptan D3 Succinate

Elucidation of Metabolic Pathways and Transformations

The use of isotopically labeled compounds like ent-Frovatriptan-d3 (succinate) is foundational for elucidating the complex journey of a drug within a biological system. Deuteration provides a powerful method for tracing the molecule without altering its fundamental pharmacological properties, thereby offering a clear window into its metabolic fate. medchemexpress.comselvita.com

Following oral administration, frovatriptan (B193164) is absorbed, and its metabolic fate is tracked through the analysis of urine and feces. Studies involving radiolabeled frovatriptan have shown that after a single oral dose, approximately 32% of the dose is recovered in the urine and 62% in the feces. fda.govhres.ca The drug is cleared by both the kidneys and the liver. nih.gov Renal clearance accounts for a significant portion of its total clearance, approximately 40% in males and 45% in females. fda.govfda.gov Frovatriptan also distributes reversibly into blood cells, with about 60% binding to erythrocytes, which influences the amount of unbound drug available for elimination. nih.govnih.gov

The biotransformation of frovatriptan results in several metabolic products. These have been identified through studies analyzing excreta after the administration of the drug. fda.govhres.ca The primary metabolites include:

Hydroxylated frovatriptan

Desmethyl frovatriptan

N-acetyl desmethyl frovatriptan

Hydroxylated N-acetyl desmethyl frovatriptan

In addition to these, several other minor metabolites are also formed. hres.cadrugbank.com The pharmacological activity of these metabolites varies. Desmethyl frovatriptan, for instance, exhibits a lower affinity for the target 5-HT1B/1D receptors compared to the parent compound, while the N-acetyl desmethyl metabolite shows no significant affinity for these receptors. fda.govhres.cadrugbank.com The specific activities of the other metabolites remain largely uncharacterized.

| Metabolite | Receptor Affinity/Activity Notes |

|---|---|

| Hydroxylated frovatriptan | Activity is unknown. drugbank.com |

| Desmethyl frovatriptan | Lower affinity for 5-HT1B/1D receptors compared to frovatriptan. fda.govdrugbank.com |

| N-acetyl desmethyl frovatriptan | No significant affinity for 5-HT receptors. fda.govdrugbank.com |

| Hydroxylated N-acetyl desmethyl frovatriptan | Activity is unknown. drugbank.com |

In vitro studies have definitively identified the cytochrome P450 enzyme system as the primary driver of frovatriptan metabolism. nih.gov Specifically, the CYP1A2 isoenzyme is the principal enzyme responsible for its biotransformation. fda.govnih.govdrugbank.com CYP1A2, located mainly in the liver, is a member of the cytochrome P450 superfamily and is involved in the metabolism of numerous xenobiotics, including drugs and caffeine. wikipedia.orgdnalife.academy The activity of CYP1A2 can be influenced by various factors, which can, in turn, affect the pharmacokinetics of frovatriptan. nih.gov For example, co-administration with CYP1A2 inhibitors can slightly increase frovatriptan concentrations, while substances that induce CYP1A2 activity, like those in tobacco smoke, can slightly decrease them. nih.gov However, frovatriptan itself does not appear to inhibit or induce CYP isoenzymes, reducing the likelihood of it altering the metabolism of other co-administered drugs. nih.govnih.gov

Investigation of Metabolic Stability and Kinetic Isotope Effects

The substitution of hydrogen with deuterium (B1214612) in ent-Frovatriptan-d3 (succinate) is a strategic chemical modification used to investigate metabolic stability. This deuteration introduces a kinetic isotope effect (KIE), a phenomenon where the heavier isotope forms a stronger chemical bond, thereby altering the rate of bond-breaking reactions. nih.govbioscientia.de

The metabolism of many drugs by cytochrome P450 enzymes involves the cleavage of a carbon-hydrogen (C-H) bond, which is often the rate-limiting step in the reaction. bioscientia.denih.gov In ent-Frovatriptan-d3 (succinate), a carbon-deuterium (C-D) bond exists at a site susceptible to metabolism. The C-D bond has a lower vibrational frequency and thus a higher activation energy required for cleavage compared to a C-H bond. bioscientia.deyoutube.com This difference results in a slower rate of reaction, a phenomenon known as the deuterium kinetic isotope effect. bioscientia.denih.gov

By slowing the rate of metabolism at a specific site, deuteration can increase the metabolic stability of the molecule. juniperpublishers.comjuniperpublishers.com This allows researchers to study the intricacies of enzyme-mediated biotransformations and can sometimes be used to create drugs with improved pharmacokinetic profiles by reducing the formation of unwanted metabolites. selvita.comjuniperpublishers.com However, the precise impact is complex and cannot always be predicted without experimental study, as it depends on which step of the metabolic process is rate-limiting. nih.govnih.gov

A primary consequence of increased metabolic stability due to deuteration is a potential reduction in the rate of systemic clearance. juniperpublishers.comdovepress.com By slowing down enzyme-mediated metabolism, the drug remains in the system for a longer period. This directly translates to an increased biological half-life, which is the time it takes for the drug concentration in the body to be reduced by half. juniperpublishers.comdovepress.comresearchgate.net

| Pharmacokinetic Parameter | Potential Effect of Deuteration (Kinetic Isotope Effect) | Research Implication |

|---|---|---|

| Metabolic Rate | Decreased due to stronger C-D bond vs. C-H bond. bioscientia.de | Allows for investigation of enzyme-mediated reaction mechanisms. |

| Systemic Clearance | Reduced as metabolic breakdown is slowed. juniperpublishers.com | Helps quantify the impact of specific metabolic pathways on drug elimination. |

| Biological Half-Life | Increased as the drug persists longer in the system. juniperpublishers.comdovepress.com | Provides insights into the duration of action and potential for modified dosing regimens. |

Analysis of Metabolic Shunting and Metabolite Profiles

The use of stable isotope-labeled compounds, such as ent-Frovatriptan-d3 (succinate), is a cornerstone of modern drug metabolism research. Deuterium-labeled analogs serve as ideal internal standards in quantitative bioanalysis, a critical component for accurately characterizing metabolite profiles. medchemexpress.com The incorporation of stable heavy isotopes like deuterium into a drug molecule allows for its precise differentiation from its unlabeled counterpart and various metabolites during mass spectrometric analysis. medchemexpress.com

This technique is fundamental for investigating metabolic pathways. In the case of frovatriptan, which is principally metabolized by the cytochrome P450 isoenzyme CYP1A2, accurate quantification is necessary to understand the formation and clearance of its metabolites. nih.govnih.gov While specific studies focusing on "metabolic shunting"—the alteration of metabolic pathways leading to a different proportion of metabolites—using ent-Frovatriptan-d3 are not detailed in the reviewed literature, the use of such a labeled standard is a prerequisite for conducting such investigations. By providing a stable and reliable reference, ent-Frovatriptan-d3 ensures that the measured concentrations of the parent drug and its metabolites are accurate, enabling researchers to detect any potential alterations in the metabolic profile under different physiological or experimental conditions. medchemexpress.com

Pharmacokinetic Profiling in Pre-clinical Animal Models

Pre-clinical animal models are indispensable for characterizing the pharmacokinetic profile of new chemical entities before human trials. Various models, including conscious dogs and rodents, have been employed in the study of frovatriptan to understand its behavior in a biological system. nih.govnih.gov These studies are crucial for establishing the drug's basic pharmacokinetic properties and have demonstrated the utility of conducting hemodynamic research in conscious animals to obtain relevant physiological data. nih.gov The use of deuterated internal standards like ent-Frovatriptan-d3 is central to the analytical methods that underpin this research. nih.govscienceopen.com

Accurate quantification of frovatriptan in biological matrices is essential for pharmacokinetic analysis. Research studies have established robust bioanalytical methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for this purpose. nih.govscienceopen.com In these methods, ent-Frovatriptan-d3 serves as the internal standard to ensure precision and accuracy. nih.govscienceopen.comresearchgate.net

The process typically involves precipitating proteins from a small volume of a biological sample, such as whole blood, using a solvent like methanol (B129727) or acetonitrile (B52724) that contains the ent-Frovatriptan-d3 internal standard. nih.govscienceopen.com The sample is then separated using a chromatography column before being ionized and detected by the mass spectrometer. nih.govscienceopen.com The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both frovatriptan and its deuterated analog, frovatriptan-d3, in what is known as multiple reaction monitoring (MRM) mode. nih.govscienceopen.comresearchgate.net This highly specific technique allows for the precise measurement of frovatriptan concentrations in the sample. nih.gov

Table 1: Example of LC-MS/MS Parameters for Frovatriptan Quantification This table is interactive. You can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| Internal Standard | Frovatriptan-d3 | nih.gov, scienceopen.com |

| Analytical Method | LC-MS/MS | nih.gov, scienceopen.com |

| Sample Type | Whole Blood | nih.gov, scienceopen.com |

| Frovatriptan Transition (m/z) | 244.14 → 213.1 | nih.gov, scienceopen.com |

| Frovatriptan-d3 Transition (m/z) | 247.13 → 168.09 | nih.gov, scienceopen.com |

| Linear Range | 0.0800 to 32.0 ng/mL | nih.gov, scienceopen.com |

| Inter-assay Precision | 3.00% to 5.74% | nih.gov, scienceopen.com |

| Inter-assay Accuracy | 95.9% to 109.19% | nih.gov, scienceopen.com |

Pre-clinical studies in animal models provide the first insights into key pharmacokinetic parameters. In studies with conscious dogs, intravenous administration of frovatriptan induced dose-dependent hemodynamic effects. nih.gov While human studies have extensively detailed parameters like a long terminal half-life of approximately 26 hours, a large volume of distribution (Vz/F), and clearance (CLz/F), preclinical investigations lay the groundwork for understanding this profile. nih.govnih.govresearchgate.net For instance, frovatriptan was found to be about 5.7 times more potent than sumatriptan (B127528) in causing constriction of the internal carotid arteries in conscious dogs. nih.gov Such studies are critical for establishing the initial pharmacodynamic and pharmacokinetic relationships of a drug candidate.

Table 2: Hemodynamic Effects of Frovatriptan in Conscious Dogs This table is interactive. You can sort and filter the data.

| Parameter | Maximal Effect (at 100 μg kg⁻¹) | Reference |

|---|---|---|

| Mean Arterial Pressure | +14±3 mmHg | nih.gov |

| Heart Rate | +30±13 beats min⁻¹ | nih.gov |

| dP/dt max | +297±132 mmHg s⁻¹ | nih.gov |

| External Coronary Artery Diameter | -5.2±1.2% (decrease) | nih.gov |

| Internal Carotid Artery Diameter | -16.4±1.5% (decrease) | nih.gov |

Human pharmacokinetic studies, which rely on the same robust bioanalytical principles often first developed in animal models, show that frovatriptan exhibits linear pharmacokinetics. nih.gov Mean values for its terminal half-life (t1/2) and apparent clearance (CLz/F) remain relatively constant across different doses. nih.govscienceopen.com The high apparent volume of distribution (Vz/F) observed, ranging from approximately 1220 to 1668 L, suggests significant distribution into tissues. nih.govscienceopen.com

The precise quantification enabled by the use of ent-Frovatriptan-d3 is fundamental to conducting comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These studies are essential for building a complete profile of a drug's disposition in the body.

Distribution: Pharmacokinetic analyses have revealed that frovatriptan has a high volume of distribution. nih.gov It is known to reversibly distribute into blood cells, particularly erythrocytes, with a binding rate of about 60%. nih.govnih.govnih.gov This extensive distribution indicates that the compound is not confined to the bloodstream and likely concentrates in various tissues or organs. nih.gov

Metabolism: In vitro studies have identified that frovatriptan is primarily metabolized by the CYP1A2 isoenzyme of the cytochrome P-450 system. nih.govnih.gov Importantly, frovatriptan does not appear to inhibit or induce CYP isoenzymes, indicating a low potential for altering the metabolism of other co-administered drugs. nih.govnih.gov

Excretion: Frovatriptan is cleared by both the kidney and the liver. nih.gov This dual pathway of elimination provides a compensatory mechanism, where one organ can likely make up for impairment in the other. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| ent-Frovatriptan-d3 (succinate) |

| Frovatriptan |

| Sumatriptan |

| Acetonitrile |

Applications in Pharmacological Research and Mechanistic Investigations

Use as a Labeled Ligand in Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for studying the interaction between a ligand (like frovatriptan) and its receptor. nih.govnih.gov These assays typically require a labeled ligand that can be detected and quantified. While traditionally radioisotopes are used, stable isotope-labeled compounds like ent-Frovatriptan-d3 (succinate) serve as crucial non-radioactive tracers or standards in modern analytical techniques coupled with these assays. medchemexpress.com

The therapeutic action of frovatriptan (B193164) is primarily mediated through its high-affinity binding to 5-HT1B and 5-HT1D receptor subtypes. nih.govnih.gov It also demonstrates a moderate affinity for the 5-HT7 receptor. nih.gov In research settings, ent-Frovatriptan-d3 would be used in binding assays to characterize these specific receptor subtypes in various tissues and cell lines.

By competing with the binding of a known radioligand or by being directly measured, researchers can determine the density and distribution of these receptors. Frovatriptan acts as a potent full agonist at human cloned 5-HT1B and 5-HT1D receptors and as a moderately potent full agonist at 5-HT7 receptors. nih.gov Radioligand binding studies have established frovatriptan's high affinity for these target receptors, which is central to its pharmacological profile. nih.gov The 5-HT1B receptor is found in high concentrations in cerebral arteries, where its activation leads to vasoconstriction, a key mechanism in migraine treatment. reprocell.com The 5-HT1D receptor is primarily located on nerve terminals in the trigeminal system. nih.govkopfwww.ch

Table 1: Receptor Binding and Functional Activity Profile of Frovatriptan

| Receptor Subtype | Binding Affinity | Functional Activity | Reference |

|---|---|---|---|

| 5-HT1B | High | Potent Full Agonist | nih.govnih.gov |

| 5-HT1D | High | Potent Full Agonist | nih.govnih.gov |

| 5-HT7 | Moderate | Moderately Potent Full Agonist | nih.gov |

| 5-HT1A | Moderate | Not specified | nih.gov |

This table summarizes the interaction of the parent compound, frovatriptan, with various serotonin (B10506) receptor subtypes, which is the basis for using its labeled form in binding assays.

A primary application for a labeled ligand like ent-Frovatriptan-d3 is in competitive binding assays. These experiments are crucial for drug discovery and development, allowing scientists to determine the binding affinity (often expressed as the Ki value) and selectivity of new, unlabeled drug candidates.

In such an assay, a fixed concentration of ent-Frovatriptan-d3 would be incubated with a preparation of cells or membranes expressing the target 5-HT receptors (e.g., 5-HT1B or 5-HT1D). Increasing concentrations of a new, unlabeled compound are then added. The ability of the new compound to displace the labeled ent-Frovatriptan-d3 from the receptors is measured. A compound with high affinity for the receptor will displace the labeled ligand at a low concentration. By running these assays across a panel of different receptor subtypes, a selectivity profile for the new compound can be generated. For instance, studies have shown that frovatriptan has a higher binding affinity than sumatriptan (B127528) at the human 5-HT1B receptor (approximately 4-fold) and a comparable affinity at the human 5-HT1D receptor. nih.gov

Mechanistic Pharmacological Studies in Animal Models

While ent-Frovatriptan-d3 itself is primarily a tool for in vitro assays and bioanalysis, the mechanistic understanding it helps to build is derived from extensive in vivo studies using the pharmacologically active parent compound, frovatriptan. These preclinical animal models are essential for elucidating the physiological effects of receptor activation.

The vascular effects of frovatriptan have been extensively studied in animal models, particularly in dogs, to understand its role in migraine therapy and to assess its cardiovascular profile. In anesthetized dogs and cats, intravenous frovatriptan selectively constricts the carotid vascular bed, which is relevant to its anti-migraine effect of reversing the dilation of extracerebral, intracranial arteries. fda.gov

In conscious dogs, frovatriptan was found to be approximately 5.7 times more potent than sumatriptan at constricting large coronary and internal carotid arteries. nih.gov However, other studies in anesthetized dogs showed that frovatriptan administration had no measurable effect on cardiac function, blood pressure, or coronary blood flow, even after a temporary coronary artery occlusion. nih.gov In contrast, sumatriptan caused a significant and prolonged decrease in coronary blood flow in the same model. nih.gov This suggests a degree of selectivity for the cerebral vasculature over the coronary vasculature, which is a desirable property for a migraine therapeutic. nih.govnih.gov

Table 2: Comparative Vascular Effects of Frovatriptan vs. Sumatriptan in Conscious Dogs

| Parameter | Frovatriptan Effect | Sumatriptan Effect | Reference |

|---|---|---|---|

| Large Coronary Arteries | Initial transient dilation, followed by prolonged constriction | Initial transient dilation, followed by prolonged constriction | nih.gov |

| Potency (Constriction) | ED50: 86±21 µmol/kg | ED50: 489±113 µmol/kg | nih.gov |

| Internal Carotid Artery | Constriction | Constriction | nih.gov |

| Coronary Blood Flow (Post-Occlusion) | No significant effect | Significant and prolonged decrease | nih.govnih.gov |

The trigeminal nervous system plays a pivotal role in the pathophysiology of migraine. nih.gov A key therapeutic mechanism for triptans, including frovatriptan, is the inhibition of neuronal activity within this system. Frovatriptan's agonistic action at presynaptic 5-HT1D receptors on trigeminal nerve terminals is believed to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P. nih.govdrugbank.com This action prevents neurogenic inflammation and dural vasodilation, which are thought to be key contributors to migraine pain. nih.gov Furthermore, frovatriptan may directly inhibit the excitability of cells in the trigeminal nucleus caudalis in the brainstem, reducing the transmission of pain signals to higher brain centers. nih.govdrugbank.com

Frovatriptan's mechanism extends to the modulation of neurotransmitter release. As mentioned, its activation of 5-HT1D autoreceptors on trigeminal nerve endings serves to inhibit the release of vasodilating neuropeptides. nih.govdrugbank.com This is a primary focus of mechanistic studies. Regarding ion channel function, research indicates a high degree of specificity for its target receptors. Studies have shown that frovatriptan has no significant effects on GABAA-mediated channel activity and lacks significant affinity for benzodiazepine binding sites, indicating its action is not through these major inhibitory channels. fda.govdrugbank.com Its effects are specifically tied to the G-protein coupled signaling cascade initiated by the 5-HT1B and 5-HT1D receptors. reprocell.com

Elucidation of Molecular Mechanisms of Action (e.g., agonism at 5-HT1B/1D receptors)

The therapeutic activity of frovatriptan, the parent compound of ent-Frovatriptan-d3 (succinate), is attributed to its potent and selective agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. hres.cafda.govdrugbank.com Isotope-labeled enantiomers such as ent-Frovatriptan-d3 (succinate) are not typically used to initially discover these mechanisms but serve as indispensable tools in advanced pharmacological research to refine and quantify the understanding of these molecular interactions.

The elucidation of frovatriptan's mechanism involves three primary pharmacological actions mediated by 5-HT1B/1D receptor activation: drugbank.comnih.govsemanticscholar.org

Cranial Vasoconstriction: Agonism at 5-HT1B receptors, which are located on the smooth muscle of intracranial blood vessels, leads to the constriction of these vessels. drugbank.comnih.gov This action is believed to counteract the excessive and painful vasodilation of cerebral blood vessels that occurs during a migraine attack. fda.govdrugbank.com

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors located on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory and vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP). nih.govdrugs.com

Inhibition of Nociceptive Neurotransmission: Agonist activity at 5-HT1B/1D receptors within the brainstem is thought to reduce the transmission of pain signals in the trigeminal pain pathway. drugbank.comnih.govdrugs.com

In this context, ent-Frovatriptan-d3 (succinate) is utilized in mechanistic investigations in two key ways. First, the use of the enantiomer (ent-frovatriptan) helps confirm the stereoselectivity of the drug-receptor interaction, a hallmark of specific receptor binding. Second, the deuterium (B1214612) labeling (-d3) provides a critical analytical tool for quantitative studies.

The deuterium atoms act as a stable isotopic label, making the compound an ideal internal standard for bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS). simsonpharma.com This allows researchers to precisely quantify the concentration of the active, non-labeled frovatriptan in biological samples. Such precise measurements are fundamental to pharmacokinetic and pharmacodynamic (PK/PD) modeling, which correlates drug exposure with the degree of receptor engagement and the resulting physiological effect. While the deuteration itself does not typically alter the compound's affinity for the receptor, it enables the rigorous quantitative analysis needed to fully characterize the mechanism of action in vivo.

Radioligand binding studies have been instrumental in mapping the affinity profile of frovatriptan across various receptor subtypes. These studies demonstrate a high affinity for 5-HT1B and 5-HT1D receptors, with significantly lower affinity for other subtypes, underscoring its selectivity. nih.gov Frovatriptan has one of the highest affinities for 5-HT1B receptors within the triptan class of drugs. drugbank.comdrugbank.com

Detailed Research Findings: Frovatriptan Receptor Binding Profile

The following table summarizes the binding affinity of frovatriptan for several human serotonin receptor subtypes, illustrating its selectivity for the 5-HT1B and 5-HT1D receptors. Affinity is expressed as the pKi value, which is the negative logarithm of the equilibrium dissociation constant (Ki). Higher pKi values indicate stronger binding affinity.

| Receptor Subtype | Binding Affinity (pKi) | Relative Affinity |

|---|---|---|

| 5-HT1B | 8.50 | High |

| 5-HT1D | 8.22 | High |

| 5-HT1A | 7.10 | Moderate |

| 5-HT1F | 7.10 | Moderate |

| 5-HT7 | 7.00 | Moderate |

| 5-HT2A | < 5.0 | Low / Negligible |

| 5-HT2C | < 5.0 | Low / Negligible |

Data synthesized from pharmacological studies. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Deuterated Frovatriptan Analogs

Advancements in Deuterated Compound Synthesis and Purification Technologies

The synthesis of selectively deuterated compounds has evolved significantly, moving from traditional batch methods to more efficient and precise technologies. These advancements are critical for producing deuterated frovatriptan (B193164) analogs for research and potential clinical use.

Modern synthetic strategies offer greater control over the site of deuteration. Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are becoming more refined. researchgate.net HIE, in particular, allows for the direct replacement of C-H bonds with C-D bonds, often catalyzed by transition metals like platinum, ruthenium, or iridium. researchgate.net Recent breakthroughs have focused on improving the selectivity of these reactions to target specific positions within a complex molecule like frovatriptan. nih.gov

Flow chemistry is a particularly promising advancement for deuterated compound synthesis. researchgate.net This technique involves pumping reagents through a series of tubes or microreactors, allowing for precise control over reaction conditions such as temperature, pressure, and time. tn-sanso.co.jp For deuteration reactions that use expensive deuterium (B1214612) oxide (D₂O), flow systems can improve efficiency and reduce waste. tn-sanso.co.jp Some systems can operate at ambient pressure and room temperature, reducing the environmental impact and cost associated with traditional high-pressure, high-temperature batch processes. bionauts.jp These flow systems have proven effective for deuterating a range of compounds, including those with aromatic structures similar to frovatriptan's carbazole (B46965) core. tn-sanso.co.jpbionauts.jp

Purification technologies have also advanced. The process for purifying frovatriptan often involves crystallization or dissolution and anti-solvent precipitation using various solvent systems like methanol (B129727), ethanol, and acetone. google.com For deuterated analogs, ensuring isotopic purity is paramount. Advanced chromatographic techniques are essential for separating the desired deuterated compound from any remaining non-deuterated starting material or partially deuterated intermediates.

| Technology | Description | Advantages for Frovatriptan Analog Synthesis | Reference |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often using a metal catalyst and a deuterium source like D₂O. | Allows for site-selective deuteration on the frovatriptan molecule, which is crucial for studying specific metabolic pathways. | researchgate.net |

| Flow Chemistry | Reactions are conducted in a continuously flowing stream rather than in a batch. | Improves reaction efficiency, reduces the use of expensive D₂O, enhances safety, and allows for easier scale-up. High throughput. | researchgate.nettn-sanso.co.jp |

| Electrochemical Synthesis | Uses an electric current to drive the deuteration reaction, often in a membrane-based reactor. | Can be performed under mild conditions (ambient temperature/pressure), offers high yield, and the D₂O source can be recycled. | bionauts.jp |

Integration of Deuterated Analogs in Proteomic and Metabolomic Research Platforms

Deuterated compounds are invaluable tools in proteomics and metabolomics, primarily as internal standards for mass spectrometry (MS). The use of a stable isotope-labeled standard like ent-Frovatriptan-d3 (succinate) is considered the gold standard for quantitative analysis because its chemical and physical properties are nearly identical to the non-deuterated analyte. researchgate.net

In MS-based quantification, a known amount of the deuterated standard is added to a biological sample. Because the deuterated analog co-elutes with the natural analyte during chromatography and experiences similar ionization effects, it can effectively correct for sample loss during preparation and for variations in instrument response (ion suppression or enhancement). texilajournal.comresolvemass.ca This leads to significantly more accurate and precise measurements of frovatriptan and its metabolites in complex matrices like plasma or tissue.

Another key application is in hydrogen/deuterium exchange (HDX) mass spectrometry. nih.gov HDX-MS probes protein conformation and dynamics by measuring the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a deuterated buffer. While this technique typically examines the protein, a deuterated ligand like ent-Frovatriptan-d3 (succinate) could be used in reverse experiments or to ensure that the ligand itself is not contributing to exchange signals, thereby refining the structural analysis of frovatriptan's binding to serotonin (B10506) receptors.

| Research Platform | Role of Deuterated Frovatriptan Analog | Benefit | Reference |

|---|---|---|---|

| Quantitative Mass Spectrometry (LC-MS/MS) | Internal standard for frovatriptan and its metabolites. | Improves accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. | researchgate.nettexilajournal.com |

| Metabolite Identification | Helps distinguish drug-related metabolites from endogenous molecules by identifying characteristic isotopic patterns in mass spectra. | Facilitates the clear identification of metabolic pathways. | nih.gov |

| Hydrogen/Deuterium Exchange MS (HDX-MS) | Used as a stable ligand to study receptor binding dynamics or as a control. | Provides insights into the conformational changes of the 5-HT receptor upon frovatriptan binding. | nih.gov |

Development of Novel Research Probes and Pharmacological Tools

The primary motivation for deuterating drugs is often to alter their pharmacokinetic properties by slowing down metabolism, a phenomenon known as the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes (like cytochrome P450s) to break. acs.org This effect can be harnessed to create superior pharmacological tools.

Furthermore, improved metabolic stability can lead to higher systemic exposure and a longer half-life. This makes deuterated frovatriptan an excellent tool for in vivo studies requiring sustained receptor occupancy, allowing researchers to explore the long-term physiological effects of 5-HT1B/1D receptor activation without the complication of rapid clearance. This enhanced stability may also reduce the formation of potentially toxic or reactive metabolites, providing a cleaner pharmacological profile for research applications. nih.govnih.gov

Exploration of Deuterated Compounds in Imaging Modalities (e.g., Deuterated Metabolic Imaging (DMI))

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that allows for the non-invasive, 3D mapping of metabolism in vivo. isotope.comyale.edu The technique relies on the administration of a deuterium-labeled substrate, such as D-glucose, and then detects the signals from the deuterated substrate and its downstream metabolic products. nih.govnih.gov DMI has several advantages: deuterium has a very low natural abundance, so there is minimal background signal, and the method is non-radioactive and robust. nih.govumn.edu

While DMI has primarily been used to trace the metabolism of highly abundant molecules like glucose and acetate, there is a compelling opportunity to apply this technology to track the distribution and metabolism of deuterated drugs. nih.govyale.edu A deuterated analog such as ent-Frovatriptan-d3 (succinate) could potentially be used as a DMI probe. After administration, specialized MRI sequences could be used to visualize the location and concentration of the deuterated frovatriptan in the brain.

This application would be groundbreaking for neuropharmacology. It could provide unprecedented spatial and temporal information on whether the drug crosses the blood-brain barrier effectively and reaches its target receptors in specific brain regions relevant to migraine pathophysiology. Furthermore, if the deuterium label is placed on a part of the molecule that is cleaved during metabolism, DMI could potentially distinguish the parent drug from its metabolites, offering a real-time view of drug metabolism within the living brain. ismrm.org

Addressing Remaining Research Gaps in the Application of Deuterated Frovatriptan

Despite the immense potential, several research gaps need to be addressed to fully realize the utility of deuterated frovatriptan analogs.

First, the specific synthesis and purification protocol for ent-Frovatriptan-d3 (succinate) must be optimized to ensure high isotopic purity and yield, making it accessible for widespread research. While general methods exist, their application to the specific frovatriptan structure needs empirical validation. researchgate.nettn-sanso.co.jp

Second, the precise pharmacological profile of the deuterated analog compared to the parent compound, frovatriptan, needs to be thoroughly characterized. While deuteration is not expected to alter the mechanism of action, subtle changes in receptor binding affinity, selectivity, or functional activity are possible and must be quantified. The magnitude of the kinetic isotope effect in vivo also needs to be determined to understand how significantly its metabolism is altered. ismrm.org

Third, the novel applications proposed in proteomics, metabolomics, and especially DMI, are currently theoretical. Significant developmental work is required to adapt these platforms for tracking a drug molecule like frovatriptan, which is administered at much lower concentrations than metabolic substrates like glucose. yale.edu This includes developing highly sensitive detection methods and validating that the deuterium signal from the drug can be resolved from background noise.

Finally, while frovatriptan is known for its efficacy, factors like co-morbid depression can be associated with inefficacy in some patients. nih.gov Deuterated analogs, with their potentially more consistent pharmacokinetic profiles, could be used as research tools to investigate the underlying biological reasons for this variability in patient response.

Q & A

Q. How can ent-Frovatriptan-d3 (succinate) be applied in tracer studies for CNS drug distribution?

- Answer : Use positron emission tomography (PET) with carbon-11 labeled analogs to quantify blood-brain barrier penetration. Validate against microdialysis data in rodent models, and correlate with in vitro P-glycoprotein efflux ratios. Apply kinetic modeling (e.g., two-compartment) to estimate distribution volumes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.